molecular formula C9H8O2 B1199216 isochroman-1-one CAS No. 4702-34-5

isochroman-1-one

Cat. No.: B1199216
CAS No.: 4702-34-5
M. Wt: 148.16 g/mol
InChI Key: XVTAQSGZOGYIEY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3,4-Dihydro-1H-2-benzopyran-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may have various biological effects . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can bind to certain proteins, altering their function and activity.

Cellular Effects

The effects of 3,4-Dihydro-1H-2-benzopyran-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival . Furthermore, 3,4-Dihydro-1H-2-benzopyran-1-one can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 3,4-Dihydro-1H-2-benzopyran-1-one involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 3,4-Dihydro-1H-2-benzopyran-1-one can activate transcription factors, leading to changes in gene expression that affect various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-1H-2-benzopyran-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dihydro-1H-2-benzopyran-1-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in mitochondrial activity and oxidative stress levels.

Dosage Effects in Animal Models

The effects of 3,4-Dihydro-1H-2-benzopyran-1-one vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects. For example, high doses of 3,4-Dihydro-1H-2-benzopyran-1-one have been associated with hepatotoxicity and nephrotoxicity in animal studies . Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

3,4-Dihydro-1H-2-benzopyran-1-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADPH, which are essential for its metabolism and subsequent biological effects.

Transport and Distribution

The transport and distribution of 3,4-Dihydro-1H-2-benzopyran-1-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester 3,4-Dihydro-1H-2-benzopyran-1-one, affecting its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 3,4-Dihydro-1H-2-benzopyran-1-one is crucial for its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . Targeting signals and post-translational modifications play a role in directing 3,4-Dihydro-1H-2-benzopyran-1-one to specific compartments or organelles, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

isochroman-1-one can be synthesized through various methods. One common synthetic route involves the reaction of phenolic compounds with cyclic triketones . Another method includes the oxidation of isotryptaminic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The compound is produced in sealed, dry conditions to prevent decomposition and oxidation .

Chemical Reactions Analysis

Types of Reactions

isochroman-1-one undergoes various chemical reactions, including oxidation, acylation, and alkylation . These reactions are facilitated by its active chemical reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

    Alkylation: Alkyl halides in the presence of a strong base such as sodium hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Properties

IUPAC Name

3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTAQSGZOGYIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197006
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-34-5
Record name 3,4-Dihydroisocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroisocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydroisocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-DIHYDROISOCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/994Y8F08R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of isochroman (5.0 g; 37.3 mmol) in dichloromethane (465 ml) stirred at room temperature was added, over 15 minutes, a homogeneous mixture of potassium permanganate and manganese dioxide (74.60 g) in a 1:3 ratio. The suspension obtained was left for 18 hours at room temperature. The suspension was filtered through a Büchner filter. The solvent was evaporated off under reduced pressure to give 4.42 g of crude product (80%), which was used for the following reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
74.6 g
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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